Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate
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Overview
Description
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate typically involves the reaction of cyclopropylcarbinol with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) are often employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include ester hydrolysis, where the ester bond is cleaved to form carboxylic acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylcyclopropane-1-carboxylate
- Ethyl cycloprop-2-ene carboxylate
- Cyclopropanecarboxylic acid derivatives
Uniqueness
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate stands out due to its dual cyclopropyl and cyclopropene rings, which impart unique chemical properties and reactivity. This structural feature makes it a valuable compound for studying strained ring systems and their reactivity .
Properties
CAS No. |
81166-87-2 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-4-6(7)5-2-3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
DNQZDIBBNHACOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C1C2CC2 |
Origin of Product |
United States |
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